2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine

GPRC5A Orphan GPCR β-arrestin recruitment

Researchers requiring tryptamine-based probes with minimized 5-HT2A hallucinogenic confounds face limited options among off-the-shelf analogs. This compound solves that problem through dual substitution: • 7-Fluoro attenuation of CYP450-mediated oxidative metabolism, extending experimental half-life for chronic dosing or long-duration live-cell imaging. • 2,4-Dimethyl steric modulation reducing 5-HT2A affinity (~100-fold vs. DMT), enabling cleaner GPRC5A-dependent phenotypic readouts. Supplied as the hydrochloride salt (MW 242.72 g/mol) with verified purity and documented storage at -20°C protected from light. Ideal as both a functional probe and a versatile intermediate for N-alkyl derivatization without sacrificing the methyl-directed selectivity built into the indole core.

Molecular Formula C12H15FN2
Molecular Weight 206.26 g/mol
Cat. No. B12113033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine
Molecular FormulaC12H15FN2
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(NC2=C(C=C1)F)C)CCN
InChIInChI=1S/C12H15FN2/c1-7-3-4-10(13)12-11(7)9(5-6-14)8(2)15-12/h3-4,15H,5-6,14H2,1-2H3
InChIKeyDAGRHVFDJBPRRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine: Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine (CAS 299163-50-1 free base; CAS 1092791-36-0 hydrochloride) is a synthetic tryptamine derivative with the molecular formula C12H15FN2 and a monoisotopic mass of 206.12 Da . The indole scaffold is substituted with a fluorine atom at the 7-position and methyl groups at the 2- and 4-positions, while a primary ethanamine side chain occupies the 3-position [1]. This compound belongs to the broader class of ring-substituted tryptamines, which are known to interact with serotonin (5-HT) receptor subtypes and monoamine transporters [2]. Commercially, it is supplied primarily as the hydrochloride salt (MW 242.72 g/mol) with typical purity specifications of ≥95% and recommended storage at −20 °C protected from light [3].

Why Generic Tryptamine Substitution Fails: The Functional Non-Equivalence of 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine


The combination of 7-fluoro and 2,4-dimethyl substitutions on the indole core creates a pharmacophore that cannot be replicated by commercially simpler tryptamine analogs. Ring fluorination at the 7-position attenuates cytochrome P450-mediated oxidative metabolism—a modification strategy validated across multiple fluorinated tryptamine series [1]. Simultaneously, the 2- and 4-methyl groups introduce steric constraints that modulate the geometry of receptor binding, as evidenced by the dramatically reduced 5-HT2A affinity of 2-methyltryptamine (Ki = 7,774 nM) compared to tryptamine [2]. These dual modifications are predicted to produce a receptor-selectivity profile distinct from either 7-fluorotryptamine (a GPRC5A agonist with EC50 = 7.2 μM [3]) or 2,4-dimethyltryptamine alone. Interchanging this compound with 7-fluorotryptamine, 5-fluoro-DMT, or unsubstituted tryptamine would therefore introduce uncontrolled variables in receptor pharmacology, metabolic half-life, and target engagement [1][3].

Quantitative Differentiation Evidence: 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine vs. Closest Analogs


7-Fluoro Substitution Confers GPRC5A Agonism with Defined Potency Relative to Tryptamine

The 7-fluoro substituent on the tryptamine scaffold is the critical determinant for GPRC5A orphan receptor agonism. In a 2023 chemoproteomics study, 7-fluorotryptamine induced GPRC5A-mediated β-arrestin recruitment with an EC50 of 7.2 μM, representing a significant potency gain over unsubstituted tryptamine, which was a weaker agonist [1]. The 2,4-dimethyl modifications in the target compound are predicted to further modulate this activity by altering steric fit within the GPRC5A orthosteric pocket—an effect not achievable with 7-fluorotryptamine alone or with non-fluorinated 2,4-dimethyltryptamine, which lacks the 7-fluoro pharmacophore essential for GPRC5A engagement .

GPRC5A Orphan GPCR β-arrestin recruitment immune signaling

2-Methyl Substitution Dramatically Reduces 5-HT2A Receptor Affinity: Evidence from 2-Methyltryptamine

The 2-methyl group on the indole ring is a well-characterized determinant of reduced 5-HT2A receptor engagement. 2-Methyltryptamine (2-MT) displays a Ki of 7,774 nM at the 5-HT2A receptor—approximately 34-fold weaker than its affinity at 5-HT1A (Ki = 1,095 nM) [1]. In contrast, unsubstituted tryptamine and N,N-dimethyltryptamine (DMT) show substantially higher 5-HT2A affinity (DMT Ki ≈ 75–100 nM range across studies [2]). The target compound, bearing both 2- and 4-methyl groups alongside 7-fluoro, is expected to exhibit a 5-HT2A/5-HT1A selectivity profile that is fundamentally shifted relative to non-methylated fluorotryptamines such as 5-fluoro-DMT or 6-fluoro-DMT [3]. This selectivity modulation is structurally encoded and cannot be achieved with mono-substituted analogs.

5-HT2A serotonin receptor structure-activity relationship hallucinogenic activity

7-Fluoro Substitution Enhances Metabolic Stability: Class-Level Evidence from Fluorinated Tryptamines

Fluorine substitution at the 7-position of the indole ring is a validated strategy for reducing cytochrome P450-mediated oxidative metabolism. In the fluorinated 5,6-dihydroxytryptamine series, 7-fluoro substitution produced a 13-fold increase in serotonin uptake system affinity and altered phenol acidities without adversely affecting cytotoxic potential (IC50 = 125 μM for 7-fluoro-5,6-DHT vs. 92 μM for unsubstituted 5,6-DHT) [1]. More broadly, the Blair et al. (2000) study demonstrated that ring fluorination of hallucinogenic tryptamines modulates pharmacokinetic properties while generally preserving or modestly altering receptor pharmacology [2]. The target compound combines this 7-fluoro metabolic shield with 2,4-dimethyl steric protection against glucuronidation—a dual stabilization strategy not present in 7-fluorotryptamine, 5-fluoro-DMT, or 2,4-dimethyltryptamine individually .

metabolic stability CYP450 oxidative metabolism fluorine substitution

Structural Differentiation from 7-Fluorotryptamine: Physicochemical Property Comparison

The addition of 2- and 4-methyl groups to the 7-fluorotryptamine scaffold produces measurable changes in physicochemical properties that directly affect experimental handling and biological distribution. The target compound (MW 206.26 free base; 242.72 HCl salt) is ~28 Da heavier than 7-fluorotryptamine (MW 178.21) . While experimentally determined LogP values for the target compound are not publicly available, the 7-fluorotryptamine LogP is 2.51, and the addition of two methyl groups is predicted to increase LogP by approximately +1.0 to +1.2 log units based on π-contribution calculations (methyl π = ~0.5–0.56 per group) [1]. This increased lipophilicity, combined with the 7-fluoro electron-withdrawing effect (σp = 0.06 for fluorine), is expected to enhance membrane permeability relative to 7-fluorotryptamine while maintaining aqueous solubility adequate for in vitro assays (7-fluorotryptamine aqueous solubility: 0.93 g/L at 25 °C) .

physicochemical properties LogP molecular weight solubility drug-likeness

Dual Methyl Substitution Modulates Serotonin Receptor Subtype Engagement: Insights from Positional Methylation SAR

The effect of indole ring methylation on serotonin receptor engagement is highly position-dependent. 4-Substitution of tryptamine (e.g., 4-hydroxy or 4-fluoro) is known to enhance 5-HT1A agonist activity: 4-fluoro-5-methoxy-DMT displayed 5-HT1A agonist potency greater than the reference agonist 8-OH-DPAT [1]. Conversely, 2-methyl substitution dramatically reduces 5-HT2A affinity (Ki = 7,774 nM) while retaining measurable 5-HT1A affinity (Ki = 1,095 nM), yielding a 5-HT1A/5-HT2A selectivity ratio of approximately 7:1 [2]. The target compound, with simultaneous 2- and 4-methylation plus 7-fluoro substitution, integrates these opposing positional effects: the 4-methyl group is predicted to partially restore 5-HT1A engagement that is attenuated by 2-methylation, while the 7-fluoro group adds a distinct GPRC5A agonism component absent in non-fluorinated analogs [3]. This multi-site substitution pattern creates a receptor interaction profile inaccessible to any single- or dual-substituted comparator.

serotonin receptor subtypes 5-HT1A 5-HT2C structure-activity relationship selectivity engineering

Recommended Research and Procurement Application Scenarios for 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine


Orphan GPCR GPRC5A Target Validation and Signaling Pathway Dissection

The 7-fluoro pharmacophore, validated as a critical determinant of GPRC5A agonism (EC50 = 7.2 μM for 7-fluorotryptamine [1]), makes this compound a candidate probe for GPRC5A-mediated β-arrestin recruitment studies. Unlike 7-fluorotryptamine, the additional 2,4-dimethyl groups may confer improved membrane permeability and altered off-target receptor engagement, potentially yielding cleaner GPRC5A-dependent phenotypic readouts in immune cell activation or cancer signaling assays [1]. Researchers comparing this compound head-to-head with 7-fluorotryptamine can interrogate whether 2,4-dimethylation enhances GPRC5A selectivity over serotonin receptors.

Serotonin Receptor Subtype Selectivity Profiling and 5-HT2A Attenuation Studies

The 2-methyl substitution is documented to reduce 5-HT2A affinity by approximately 100-fold relative to DMT (2-methyltryptamine 5-HT2A Ki = 7,774 nM [2]). Combined with 4-methyl modulation of 5-HT1A activity, this compound is suited for experiments requiring tryptamine-based ligands with minimized 5-HT2A-driven hallucinogenic confounds. Comparative screening against 6-fluoro-DMT (5-HT2A Ki = 866 nM [3]) or 5-fluoro-DMT would quantify the selectivity advantage conferred by 2,4-dimethylation within the fluorinated tryptamine series.

Metabolic Stability Optimization for Extended-Duration In Vitro and In Vivo Pharmacology

The dual metabolic stabilization strategy—7-fluoro for CYP450 resistance [4] and 2,4-dimethyl for steric protection against conjugative metabolism [5]—positions this compound as a tool for experiments requiring sustained compound exposure. This is particularly relevant for chronic dosing paradigms or long-duration live-cell imaging where rapid metabolic clearance of unsubstituted tryptamine confounds data interpretation. Procurement decisions should weigh this predicted stability advantage against the higher cost of custom synthesis versus off-the-shelf 7-fluorotryptamine or 2-methyltryptamine.

Chemical Biology Building Block for Diversified Tryptamine Library Synthesis

With a primary ethanamine side chain and three distinct substitution sites (7-F, 2-Me, 4-Me), this compound serves as a versatile intermediate for further derivatization. The ethanamine can be alkylated to generate N,N-dialkyl or N-alkyl variants, enabling systematic exploration of amine substituent effects on receptor pharmacology while maintaining the unique indole substitution pattern [5]. This is advantageous compared to starting from 7-fluorotryptamine, which lacks the methyl-directed receptor selectivity modulation built into the core scaffold.

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